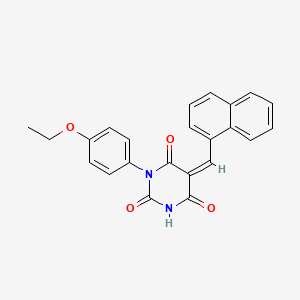![molecular formula C12H12N6O6 B5124489 5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione)](/img/structure/B5124489.png)
5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione), commonly known as EDP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EDP is a symmetrical molecule with two identical pyrimidine rings connected by an ethylene bridge. The compound has been synthesized by several methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of EDP is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the growth and proliferation of cancer cells, viruses, and bacteria. EDP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA, and dihydrofolate reductase, an enzyme that is involved in the synthesis of folic acid. By inhibiting these enzymes, EDP can prevent the synthesis of DNA and other essential molecules, leading to the death of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
EDP has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and activation of the immune system. EDP has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EDP has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, EDP has been shown to activate the immune system by stimulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. EDP is a stable compound that can be stored for long periods without significant degradation. EDP is also soluble in common organic solvents, making it easy to handle and manipulate in lab experiments. However, EDP has some limitations, including its toxicity and potential side effects. EDP has been shown to have cytotoxic effects on normal cells at high concentrations, and its potential side effects need to be carefully evaluated before its use in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of EDP, including the synthesis of new derivatives with improved properties, the evaluation of its potential applications in drug discovery, and the development of new methods for its synthesis. The synthesis of new derivatives of EDP with improved solubility, stability, and selectivity could lead to the development of new drugs with enhanced efficacy and reduced toxicity. The evaluation of EDP's potential applications in drug discovery could lead to the identification of new targets for the treatment of cancer, viral infections, and bacterial infections. Finally, the development of new methods for the synthesis of EDP could lead to the production of large quantities of the compound at a lower cost, making it more accessible for research and development.
Métodos De Síntesis
EDP can be synthesized by several methods, including the reaction of pyrimidine-2,4,6-trione with ethylenediamine in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to form EDP. The yield of EDP can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
EDP has been studied extensively for its potential applications in various fields, including material science, catalysis, and medicinal chemistry. In material science, EDP has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In catalysis, EDP has been used as a ligand for the synthesis of transition metal complexes with potential applications in organic synthesis. In medicinal chemistry, EDP has been studied for its potential anticancer, antiviral, and antibacterial activities.
Propiedades
IUPAC Name |
6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O6/c19-7-5(8(20)16-11(23)15-7)3-13-1-2-14-4-6-9(21)17-12(24)18-10(6)22/h3-4H,1-2H2,(H3,15,16,19,20,23)(H3,17,18,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHCMLCUAFYNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=CC1=C(NC(=O)NC1=O)O)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(benzyloxy)-5-chlorobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124424.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5124429.png)
![{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B5124431.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5124432.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5124440.png)
![O,O-diethyl [anilino(phenyl)methyl]phosphonothioate](/img/structure/B5124442.png)

![5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5124458.png)
![5-[6-(cyclohexylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5124462.png)

![ethyl [5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5124467.png)
![1,7-dimethyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124473.png)
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5124474.png)